3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium

Cationic dye Triazolium azo dye Structural comparator

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium (CAS 47083-56-7) is the free cation of a quaternized 1,2,4-triazolium monoazo dye belonging to the cationic (basic) dye class. Its molecular formula is C₁₄H₂₁N₆⁺ with a molecular weight of 273.36 g/mol.

Molecular Formula C14H21N6+
Molecular Weight 273.36 g/mol
CAS No. 47083-56-7
Cat. No. B12689614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium
CAS47083-56-7
Molecular FormulaC14H21N6+
Molecular Weight273.36 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C
InChIInChI=1S/C14H21N6/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3/h7-11H,5-6H2,1-4H3/q+1
InChIKeyZZTXLLNALZBLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium (CAS 47083-56-7): Procurement-Relevant Product Profile for Cationic Azo Dye Selection


3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium (CAS 47083-56-7) is the free cation of a quaternized 1,2,4-triazolium monoazo dye belonging to the cationic (basic) dye class. Its molecular formula is C₁₄H₂₁N₆⁺ with a molecular weight of 273.36 g/mol . The compound is most commonly supplied as its methyl sulfate salt (CAS 56935-85-4, MW 384.5 g/mol) for textile applications [1]. It is structurally classified under C.I. Basic Red dyes, specifically within the subgroup of triazolium-azo cationic dyes used primarily for dyeing polyacrylonitrile (acrylic) fibers, acid-modified polyester, and their blends [2][3]. Commercially, it is also referred to as Cationic Red S or 3-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride (CAS 29120-27-2) [4].

Why In-Class Triazolium Azo Cationic Dyes Cannot Be Casually Substituted for CAS 47083-56-7 in Acrylic Fiber Dyeing


Within the 1,4-dimethyl-1H-1,2,4-triazolium azo dye subclass, seemingly minor changes to the terminal amino substituent on the phenyl ring produce measurable differences in color shade, spectral absorption, dye-fiber affinity, and compatibility value (K) — all critical parameters governing dyehouse reproducibility [1]. For instance, substituting the diethylamino group of CAS 47083-56-7 with a dimethylamino group (yielding Basic Red 22, CAS 12221-52-2) alters both the electron-donating strength and the hydrophobicity of the chromophore, shifting the absorption maximum and modifying the compound's compatibility value [2]. Patent literature further indicates that quaternized triazolium azo dyes as a class exhibit differentiated dischargeability with stannous chloride compared to prior-art analogs, meaning that downstream processing behavior is not interchangeable even among structurally close congeners [3]. Generic substitution without formulation revalidation therefore risks shade deviation, incompatibility in trichromatic recipes (ΔK > 0.5), and compromised fastness performance on acrylic substrates.

Quantitative Comparative Evidence for CAS 47083-56-7 vs. Its Closest Triazolium Azo Cationic Dye Analogs


Terminal Amino Substituent Structural Differentiation: Diethylamino (CAS 47083-56-7) vs. Dimethylamino (Basic Red 22, CAS 12221-52-2) and Benzylmethylamino (Basic Red 46, CAS 12221-69-1)

CAS 47083-56-7 bears an N,N-diethylamino terminal group on the phenylazo moiety, distinguishing it from the most closely related commercial cationic red dyes: Basic Red 22 (N,N-dimethylamino) and Basic Red 46 (N-benzyl-N-methylamino) [1]. The diethylamino group is a stronger electron-donating substituent than dimethylamino (Hammett σₚ parameter: -0.72 for –NEt₂ vs. approximately -0.63 for –NMe₂), which is expected to produce a bathochromic shift in the visible absorption maximum [2]. In related azobenzene dye systems, the replacement of dimethylamino with diethylamino has been documented to yield bathochromic shifts of 37–47 nm due to enhanced electron donation [3]. Additionally, the two ethyl groups increase the calculated logP (octanol/water partition coefficient) by approximately 1.0–1.2 log units relative to the dimethylamino analog, indicating higher hydrophobicity that can influence dye uptake kinetics and wet fastness on acrylic substrates [4].

Cationic dye Triazolium azo dye Structural comparator Substituent effect

Spectral Absorption Differentiation: Bathochromic Shift of Diethylamino-Triazolium Azo Dye vs. Dimethylamino Analog

While no single published study directly compares the λmax of CAS 47083-56-7 and Basic Red 22 under identical conditions, class-level spectral data permit a well-supported inference. Basic Red 22 (dimethylamino analog) gives a bluish-red aqueous solution; its absorption maximum is reported in the range of 520–530 nm in water . Basic Red 46 (benzylmethylamino analog) exhibits λmax at 500–540 nm in methanol . In a systematic study of analogous azobenzene dyes, replacement of the dimethylamino donor with a diethylamino donor produced a bathochromic shift of approximately 10–15 nm (from λmax ~478 nm to ~490 nm in the reported series), attributed to the stronger electron-donating capacity of the diethylamino group [1]. Extrapolating this trend to the triazolium azo series, CAS 47083-56-7 is expected to absorb at approximately 530–545 nm, i.e., 10–15 nm bathochromically shifted relative to Basic Red 22, yielding a perceptibly bluer red shade on acrylic fiber [2].

UV-Vis spectroscopy Bathochromic shift Color shade Cationic azo dye

Dyeing Compatibility Value (K) Differentiation: Expected Shift for Diethylamino-Triazolium Dye vs. Basic Red 22 (K = 5)

In cationic dyeing of acrylic fibers, the compatibility value (K) is a dye-specific parameter that must be matched within ±0.5 units for successful trichromatic color matching, or else uneven dye uptake (skittery dyeing) will occur [1]. Basic Red 22, the dimethylamino analog of CAS 47083-56-7, has a documented compatibility value of K = 5 and is specifically noted as unsuitable for color matching — recommended for standalone use only . Basic Red 46 has K ≈ 3.5 (for Cationic Red X-GRL, light fastness 6–7) [2], and Basic Red 29 has K = 2 . The compatibility value correlates with dye hydrophobicity and molecular size: bulkier, more hydrophobic dyes generally have lower K values (faster strike rate, poorer migration). Given that CAS 47083-56-7 has two ethyl groups on the terminal amine — conferring greater hydrophobicity and slightly larger molecular volume than the dimethylamino analog — its K value is predicted to fall between 3 and 4, i.e., significantly different from Basic Red 22 (K = 5) [3]. This difference (ΔK > 1) precludes direct substitution of CAS 47083-56-7 for Basic Red 22 in existing trichromatic recipes without risking severe unlevelness.

Compatibility value K Acrylic dyeing Level dyeing Cationic dye formulation

Fastness Performance: Patent-Documented Light and Wash Fastness of Quaternized Triazolium-3-Azo Dyes Including Diethylamino-Substituted Variants

US Patent US3679656A, which encompasses the structural class of CAS 47083-56-7 (quaternized 1,2,4-triazolium-3-azo dyestuffs with N,N-diethylaniline coupling components, as described in Example 1), states that dyeings on polyacrylonitrile and acrylonitrile copolymer fibers exhibit excellent fastness to light, washing, rubbing, and heat [1]. The patent further notes that the dyeings are 'highly brilliant in shades' and produce 'full, dense' colorations [2]. For benchmarking purposes, commercially established triazolium azo cationic red dyes demonstrate the following quantitative fastness ratings on acrylic: Basic Red 22 exhibits light fastness grade 7 (ISO 105-B02, 1–8 scale), perspiration fastness (fading) 4–5, and soaping fastness (fading) 4–5 [3]; Cationic Red X-GRL (triazolium azo type) exhibits light fastness 6–7 [4]; and Basic Red 46 (triazolium azo) demonstrates light fastness 6–7 [5]. As a member of the same structural class, CAS 47083-56-7 is expected to perform within the light fastness range of 6–7 and exhibit good to excellent wash fastness, consistent with its quaternized triazolium architecture that forms strong ionic bonds with anionic sites on acrylic fibers.

Light fastness Wash fastness Acrylic fiber Triazolium azo dye

Enhanced Dischargeability with Stannous Chloride: A Differentiating Processing Property of Quaternized Triazolium-3-Azo Dyes

US Patent US3679656A explicitly states that quaternized 1,2,4-triazolium-3-azo dyestuffs are 'further characterized by the fact that the resulting dyeing can be more completely discharged by treatment with stannous chloride than the dyeings obtained by analogous dyestuffs hitherto known' [1]. Stannous chloride (SnCl₂) is a reducing agent commonly employed in discharge printing — a textile process where a patterned bleaching agent removes color from a pre-dyed ground fabric [2]. This property is structurally specific to the quaternized triazolium-azo architecture and represents a quantifiable processing advantage over non-quaternized azo dyes or dyes with different heterocyclic quaternization (e.g., thiazolium, benzothiazolium). The more complete dischargeability means that fabrics dyed with CAS 47083-56-7 (as a member of this class) can achieve higher contrast ratios and cleaner white grounds in discharge printing applications compared to fabrics dyed with prior-art cationic azo dyes, directly impacting design versatility and print quality in textile manufacturing.

Discharge printing Stannous chloride Triazolium azo dye Textile processing

Counterion Flexibility: Free Cation (CAS 47083-56-7) as a Versatile Synthetic Intermediate vs. Pre-Formulated Salt Forms of Comparator Dyes

CAS 47083-56-7 is the free cation (C₁₄H₂₁N₆⁺, no specified counterion), unlike commercially supplied comparator dyes which are pre-formulated as specific salts: Basic Red 22 is typically supplied as the methyl sulfate or chloride salt , Basic Red 46 as the bromide salt [1], and the methyl sulfate salt corresponding to CAS 47083-56-7 carries its own distinct CAS number (56935-85-4) [2]. Other documented salt forms include the chloride (CAS 29120-27-2 and 73398-77-3), acetate (CAS 84051-82-1), hydroxide (CAS 93923-60-5), and phosphate (CAS 73398-75-1) [3]. This multiplicity of documented salt forms indicates that the free cation (CAS 47083-56-7) serves as a versatile synthetic intermediate from which any desired salt can be prepared by counterion metathesis, enabling customization of solubility, crystallinity, and formulation compatibility that is not possible when procuring only the pre-formulated salt of a comparator dye [4]. For research laboratories synthesizing novel dye formulations or studying structure-property relationships, the free cation form offers significantly greater experimental flexibility.

Counterion exchange Cationic dye synthesis Salt formulation Dye solubility

Optimal Application Scenarios for CAS 47083-56-7 Based on Quantitative Evidence of Differentiation


Bluish-Red Shade Acrylic Fiber Dyeing Requiring a Compatibility Value K ≈ 3–4 for Trichromatic Color Matching

CAS 47083-56-7 is predicted to have a compatibility value between 3 and 4, in contrast to Basic Red 22 (K = 5, unsuitable for color matching). This positions the compound as part of a trichromatic system alongside cationic yellow dyes (K ≈ 3–4) and cationic blue dyes (K ≈ 3–4), enabling level, reproducible shade matching on acrylic fibers [1]. The diethylamino substituent provides a bluish-red shade that is spectrally distinct from the more yellowish-red of Basic Red 22, expanding the accessible color gamut for medium to deep reds on polyacrylonitrile fabrics [2].

Discharge Printing on Acrylic Fabrics Requiring High Contrast and Clean White Grounds

As established in US Patent US3679656A, quaternized triazolium-3-azo dyes — the structural class of CAS 47083-56-7 — exhibit more complete discharge with stannous chloride than prior-art cationic azo dyes [1]. This makes the compound particularly well-suited as a ground shade for discharge-printed acrylic textiles (apparel, home furnishings, automotive upholstery) where maximum contrast between the dyed ground and the discharged (white or illuminated) pattern is required. The expected light fastness of 6–7 further ensures that both the ground shade and the printed pattern retain their integrity under prolonged light exposure [2].

Research-Grade Synthesis of Structure-Property Relationship Libraries of Cationic Azo Dyes with Tunable Counterions

The availability of CAS 47083-56-7 as the free cation enables researchers to systematically vary the counterion (e.g., methyl sulfate, chloride, bromide, acetate, tosylate, tetrafluoroborate) and study the effects on aqueous solubility, solvent compatibility, dye aggregation behavior, and dyeing kinetics on acrylic and acid-modified polyester substrates [1]. With at least six documented salt forms already known [2], the compound offers a well-precedented starting point for counterion exchange studies that cannot be replicated using comparators supplied only as single, fixed salts .

Specialty Ink and Coating Formulations Requiring Cationic Red Colorants with High Organic Solvent Compatibility

The increased hydrophobicity conferred by the diethylamino group (estimated ΔlogP ≈ +1.0–1.2 vs. the dimethylamino analog) suggests that CAS 47083-56-7, when formulated with a compatible organic counterion, will exhibit superior solubility in organic solvent-based ink and coating systems compared to Basic Red 22 [1]. This property is relevant for solvent-based printing inks, wood coatings, and specialty marker inks where cationic red dyes with good organic solvent solubility and high tinctorial strength are required [2].

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